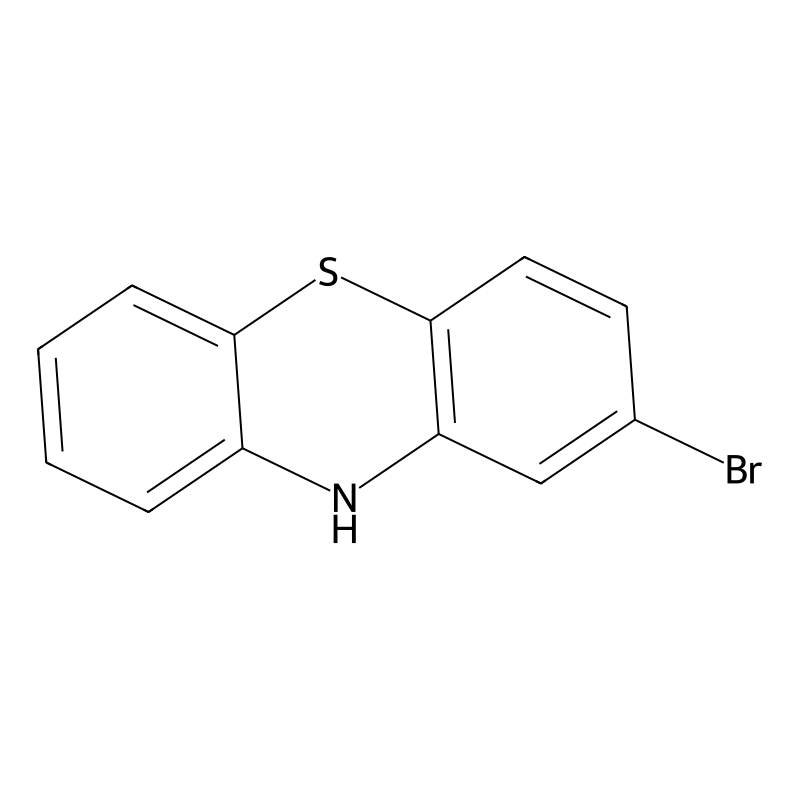

2-Bromo-10H-phenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Bromo-10H-phenothiazine is an organic compound synthesized through various methods, including the bromination of 10H-phenothiazine with elemental bromine or N-bromosuccinimide. [, ] The characterization of the synthesized product typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. []

2-Bromo-10H-phenothiazine is a brominated derivative of phenothiazine, a compound known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of 2-bromo-10H-phenothiazine is C₁₂H₈BrN₁S, and it features a phenothiazine core with a bromine atom substituted at the second position. This structural modification influences its chemical properties and biological activities, making it a subject of interest in various fields, including pharmaceuticals and materials science.

- Electrophilic Substitution Reactions: The presence of the bromine atom allows for further electrophilic substitutions at other positions on the phenothiazine ring.

- Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives, which can be useful in synthesizing more complex molecules.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods, 2-bromo-10H-phenothiazine can react with various nucleophiles to form new carbon-carbon bonds, enhancing its utility in organic synthesis .

2-Bromo-10H-phenothiazine exhibits notable biological activities, particularly in the realm of neuropharmacology. Similar to other phenothiazines, it has been studied for its potential as an antipsychotic agent due to its ability to antagonize dopamine receptors. Additionally, it has shown promise in:

- Antimicrobial Activity: Studies indicate that phenothiazine derivatives possess antifungal and antibacterial properties, which may extend to 2-bromo-10H-phenothiazine .

- Anticancer Properties: Some research suggests that phenothiazines can inhibit tumor growth and enhance the efficacy of certain cancer therapies by interfering with cellular processes involved in cancer progression .

The synthesis of 2-bromo-10H-phenothiazine typically involves several steps:

- Bromination: Starting from 10H-phenothiazine, bromination can be achieved using brominating agents like N-bromosuccinimide under acidic or basic conditions.

- Purification: The crude product is purified through recrystallization or chromatography to isolate pure 2-bromo-10H-phenothiazine.

- Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

2-Bromo-10H-phenothiazine finds applications in various fields:

- Pharmaceuticals: It serves as a precursor or active ingredient in developing antipsychotic medications and other therapeutic agents.

- Materials Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.

- Research Tools: The compound is utilized in biochemical assays to study receptor interactions and cellular signaling pathways .

Interaction studies involving 2-bromo-10H-phenothiazine focus on its binding affinity to various biological targets:

- Dopamine Receptors: Research indicates that this compound may interact with dopamine D₂ receptors, similar to other antipsychotic agents, which could provide insights into its mechanism of action.

- Protein Binding Studies: Understanding how 2-bromo-10H-phenothiazine binds to proteins can elucidate its pharmacokinetics and potential side effects .

Several compounds share structural similarities with 2-bromo-10H-phenothiazine. Here are some comparable compounds along with their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenothiazine | No halogen substitution | Established antipsychotic properties |

| 2-Chloro-10H-phenothiazine | Chlorine substitution at the second position | Enhanced antimicrobial activity |

| 3-Methylphenothiazine | Methyl group at the third position | Increased lipophilicity, affecting blood-brain barrier penetration |

| Thioxanthene | Similar core structure but with sulfur | Exhibits different pharmacological profiles |

The unique feature of 2-bromo-10H-phenothiazine lies in its bromination at the second position, which influences both its chemical reactivity and biological activity compared to other derivatives.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant